molecular formula C10H16ClNO2 B1470865 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423027-97-7

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Cat. No.: B1470865
CAS No.: 1423027-97-7
M. Wt: 217.69 g/mol
InChI Key: UELUDCZGPNOHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride ( 1423027-97-7) is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol . This compound is supplied as a solid powder and should be stored under recommended conditions, typically in a refrigerator at 2-8°C . This compound is designated strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is a valuable intermediate in organic and medicinal chemistry research. Compounds with structural similarities, particularly those featuring methoxy-substituted phenethylamine and tyramine backbones, are of significant interest in pharmacological studies for exploring adrenergic receptor interactions . Related methoxy-substituted structures are also investigated in biochemical research for their potential as tyrosinase inhibitors, which play a role in melanogenesis studies . Researchers utilize this amine hydrochloride salt in the synthesis and development of more complex molecules, where its primary amine functionality serves as a versatile building block. As with all research chemicals, this product requires careful handling and adherence to all applicable local, state, and national regulations for the storage, handling, and disposal of chemical substances.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-10-5-3-2-4-9(10)8-13-7-6-11;/h2-5H,6-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUDCZGPNOHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride generally involves:

  • Formation of a benzyl or methoxyphenyl ether intermediate
  • Introduction of the ethanamine side chain via nucleophilic substitution or reductive amination
  • Conversion of the free amine to its hydrochloride salt for isolation and purification

Specific Preparation Method from Patent CN103936599A

A detailed preparation method for a closely related compound, 2-methoxyethylamine hydrochloride, provides insight into the synthetic approach relevant to this compound.

Steps:
  • Preparation of Benzyl Imine Intermediate : The starting material is converted to a benzyl imine intermediate, which is a key precursor for further functionalization.

  • Formation of N-Benzyl Alkenyl-2-methoxyethylamine Intermediate : This intermediate is synthesized by reacting the benzyl imine with appropriate reagents.

  • Acidic Deprotection and Hydrochloride Salt Formation :

    • An acid solution is added dropwise to a benzole (benzene) solution containing the N-benzyl intermediate and a deprotection base at room temperature for 0.5 to 3 hours.
    • This step yields an aqueous solution of 2-methoxyethylamine hydrochloride.
  • Azeotropic Dehydration :

    • The aqueous hydrochloride solution is mixed with a second benzole solution (1 to 5 times the volume of the aqueous phase).
    • The mixture is heated between 80–145°C for 10 to 18 hours to remove water azeotropically, resulting in a dry product.
  • Neutralization and Isolation of Free Amine :

    • The dried product is dissolved in an organic solvent.
    • An alkali reagent is added at a molar ratio of 2–5:1 relative to the amine, reacting at room temperature for 8 to 20 hours to generate the free amine solution.
  • Purification by Rectification :

    • The free amine solution undergoes distillation.
    • The fraction boiling between 82–85°C is collected as the finished product with a purity greater than 99.7% and water content below 0.2%.
Yield and Purity:
Parameter Value
Total recovery yield 56% – 84%
Purity > 99.7%
Water content < 0.2%
Reaction temperature 80–145°C (dehydration)
Reaction time 0.5–3 h (deprotection), 10–18 h (dehydration), 8–20 h (neutralization)

This method emphasizes controlled acid-base reactions, azeotropic drying, and careful distillation to achieve high purity and yield of the hydrochloride salt.

Comparative Data Table of Key Preparation Parameters

Preparation Step Conditions/Details Outcome/Notes Source
Benzyl imine intermediate Formation from starting aromatic aldehyde Intermediate for amination
Acidic deprotection Acid solution added dropwise, RT, 0.5–3 h Formation of amine hydrochloride salt
Azeotropic dehydration 80–145°C, 10–18 h, benzole solvent Water removal, drying
Neutralization with alkali Alkali reagent 2–5 eq, RT, 8–20 h Free amine generation
Purification by distillation Collect cut boiling at 82–85°C High purity amine product
Reductive amination (alternative) Sodium cyanoborohydride, amine source Direct amine formation from aldehydes
Enzymatic resolution (chiral) Lipase B catalysis, moderate optical purity Not suitable for commercial scale
Catalytic asymmetric synthesis Rhodium complex, catecholborane, hazardous reagents High optical purity, costly, hazardous

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: 2-[(2-Methoxyphenyl)methoxy]ethanoic acid

    Reduction: N,N-Dimethyl-2-[(2-methoxyphenyl)methoxy]ethan-1-amine

    Substitution: 2-[(2-Hydroxyphenyl)methoxy]ethan-1-amine

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H15NO2·HCl and features a methoxyphenyl group attached to an ethanamine backbone. Its hydrochloride form enhances solubility, making it suitable for various experimental applications.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

  • Antidepressant Effects : Compounds with methoxy groups have been studied for their potential as serotonin reuptake inhibitors, which may offer therapeutic benefits for depression and anxiety disorders.
  • Anti-inflammatory Activity : Analogous compounds have shown efficacy in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

  • A study on related methoxyphenyl compounds demonstrated their ability to modulate neurotransmitter systems, highlighting their potential in developing new antidepressants .
  • Research focused on the anti-inflammatory properties of similar compounds revealed promising results in animal models of rheumatoid arthritis, indicating a pathway for therapeutic development .

Organic Synthesis Applications

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes:

  • Building Block for Drug Development : The compound can be modified to synthesize derivatives with enhanced biological activity or selectivity.
  • Synthesis of Agrochemicals : Its structural features make it suitable for developing new agrochemical agents that target specific pests or diseases in crops.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Methoxyphenyl Group : Starting from 2-methoxyphenol.
  • Ethanamine Formation : Through alkylation methods to introduce the ethanamine moiety.
  • Hydrochloride Salt Formation : Enhancing stability and solubility for further applications.

Biochemical Pathway Studies

The compound is employed as a probe in biochemical assays to study various biological pathways:

  • Enzyme Interaction Studies : It can interact with specific enzymes, providing insights into metabolic pathways and potential inhibition mechanisms.
  • Receptor Binding Studies : Investigating its binding affinity to neurotransmitter receptors can elucidate its role in modulating physiological responses.

Research Findings

Studies have indicated that derivatives of this compound can inhibit enzymes involved in metabolic processes, suggesting a role in managing conditions like diabetes . Additionally, its interaction with neurotransmitter receptors has been linked to altered signaling pathways that could impact mood regulation .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntidepressant & anti-inflammatory potential
Organic SynthesisBuilding block for drug & agrochemical development
Biological ResearchEnzyme interaction & receptor binding studies

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity, while the ethanamine backbone facilitates its incorporation into biological pathways. This compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ortho-Methoxy vs. Para-Substituents : The target compound’s ortho-methoxy group may hinder rotation, creating steric hindrance that could reduce binding to flat receptor surfaces (e.g., serotonin receptors) compared to para-substituted analogs like 2C-T (1e) .
  • Electron-Donating vs. Electron-Withdrawing Groups : Fluorine in compound 29 () increases lipophilicity and metabolic stability, whereas the methylthio group in 2C-T (1e) enhances sulfur-mediated interactions with receptors .

Physicochemical Properties

  • Solubility : Hydrochloride salts of ethanamine derivatives generally exhibit improved aqueous solubility (~10–50 mg/mL) compared to free bases .
  • Stability : Ortho-substitution may reduce oxidative metabolism at the methoxy group compared to para-substituted analogs .

Biological Activity

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and its mechanisms of action.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing various signaling pathways that regulate cellular functions.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular metabolism and gene expression.
  • Cellular Effects : It modulates cell signaling pathways and can alter the expression of genes related to inflammation and immune responses.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Preliminary studies indicate that indole derivatives, including this compound, possess anticancer potential. They may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further investigation into its efficacy against various cancer cell lines is warranted.

Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

A case study involving a related compound, 25I-NBOMe (which shares structural similarities), highlighted severe toxicity, including tachycardia and agitation after ingestion. While this does not directly involve this compound, it underscores the necessity for careful evaluation of similar compounds due to their potent biological effects and potential for adverse reactions .

Research Applications

The compound's versatility makes it a valuable candidate for further research in various fields:

  • Pharmaceutical Development : Its potential therapeutic applications warrant exploration in drug development.
  • Biochemical Research : As a biochemical tool, it can aid in understanding complex metabolic pathways and enzyme interactions .

Q & A

Q. What are the common synthetic routes for 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-methoxyphenyl aldehyde derivatives with nitroethane or ethylamine precursors under basic conditions to form intermediates (e.g., via Henry reaction or reductive amination) .
  • Step 2 : Reduction of intermediates using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the primary amine .
  • Step 3 : Salt formation via treatment with hydrochloric acid to produce the hydrochloride salt . Example: A similar compound, 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, was synthesized using nitroethane condensation followed by NaBH₄ reduction .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm for methoxy protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm error) .
  • Melting Point Analysis : To assess purity, with deviations >2°C indicating impurities .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Receptor Binding Assays : Screen for interactions with serotonin (5-HT₂A) or adrenergic receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Functional Assays : Measure downstream signaling (e.g., calcium flux or β-arrestin recruitment) to determine agonist/antagonist profiles .
  • Cell Viability Tests : Use MTT assays to rule out cytotoxicity at pharmacologically relevant concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Temperature Control : Lower temperatures (0–5°C) during reduction steps minimize side reactions like over-reduction . Example: A 15% yield increase was reported for a similar compound using LiAlH₄ in THF at 0°C versus room temperature .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP vs. β-arrestin recruitment) to detect biased signaling .
  • Batch Reprodubility Checks : Compare purity (via HPLC) and salt stoichiometry (via elemental analysis) to rule out batch-to-batch variability .
  • Structural Analog Testing : Evaluate analogs (e.g., 2,5-dimethoxy vs. 2-methoxy derivatives) to isolate structure-activity relationships .

Q. What strategies are effective for designing selective receptor binding studies?

  • Competitive Binding with Selective Antagonists : Use antagonists like ketanserin (5-HT₂A) or prazosin (α₁-adrenergic) to confirm target specificity .
  • Chimeric Receptor Constructs : Engineer receptors with swapped domains to identify binding epitopes .
  • Molecular Dynamics Simulations : Predict binding poses and validate with mutagenesis (e.g., D155A mutation in 5-HT₂A to disrupt ligand binding) .

Methodological Considerations

  • Safety Protocols : Use fume hoods for HCl handling, and avoid skin contact (wear nitrile gloves and goggles) .
  • Data Validation : Replicate experiments ≥3 times and report mean ± SEM. Use ANOVA for multi-group comparisons .
  • Ethical Compliance : Ensure institutional approval for in vitro studies involving human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.